molecular formula C11H11FN2O2S B2474941 2-(2-Phenylethyl)pyrazole-3-sulfonyl fluoride CAS No. 2137752-03-3

2-(2-Phenylethyl)pyrazole-3-sulfonyl fluoride

Cat. No.: B2474941
CAS No.: 2137752-03-3
M. Wt: 254.28
InChI Key: AOBTWSHFGWSZPP-UHFFFAOYSA-N
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Description

2-(2-Phenylethyl)pyrazole-3-sulfonyl fluoride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a phenylethyl group attached to the pyrazole ring and a sulfonyl fluoride group at the 3-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenylethyl)pyrazole-3-sulfonyl fluoride typically involves the reaction of a pyrazole derivative with a sulfonyl fluoride reagent. One common method is the reaction of 2-(2-phenylethyl)pyrazole with sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction temperature and time are carefully controlled to optimize the yield of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that promote the reaction while minimizing by-products is also common. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Phenylethyl)pyrazole-3-sulfonyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction Reactions: The phenylethyl group can undergo oxidation to form corresponding ketones or carboxylic acids. Reduction reactions can convert the sulfonyl fluoride group to sulfonyl hydride or other reduced forms.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed:

    Sulfonamide Derivatives: Formed by substitution with amines.

    Sulfonate Esters: Formed by substitution with alcohols.

    Ketones and Carboxylic Acids: Formed by oxidation of the phenylethyl group.

Scientific Research Applications

2-(2-Phenylethyl)pyrazole-3-sulfonyl fluoride has several applications in scientific research:

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: The compound can be used as a probe to study biological processes involving sulfonyl fluoride groups, such as enzyme inhibition.

Mechanism of Action

The mechanism of action of 2-(2-Phenylethyl)pyrazole-3-sulfonyl fluoride involves its interaction with molecular targets through the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic residues in proteins, such as serine or cysteine, leading to enzyme inhibition. The phenylethyl group may also contribute to the compound’s binding affinity and specificity for certain targets. The overall effect is the modulation of biological pathways involving the targeted enzymes.

Comparison with Similar Compounds

    2-(2-Phenylethyl)pyrazole-3-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl fluoride.

    2-(2-Phenylethyl)pyrazole-3-sulfonate: Similar structure but with a sulfonate ester group.

    2-(2-Phenylethyl)pyrazole-3-sulfonyl chloride: Similar structure but with a sulfonyl chloride group.

Uniqueness: 2-(2-Phenylethyl)pyrazole-3-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts specific reactivity and potential for covalent modification of biological targets. This makes it a valuable compound for applications in medicinal chemistry and chemical biology, where selective enzyme inhibition is desired.

Properties

IUPAC Name

2-(2-phenylethyl)pyrazole-3-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2S/c12-17(15,16)11-6-8-13-14(11)9-7-10-4-2-1-3-5-10/h1-6,8H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBTWSHFGWSZPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=CC=N2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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